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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

Cat. No.: B13716157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of nanoparticles for drug delivery

applications.

Introduction
DOPE-mPEG MW 2000 is an amphiphilic polymer conjugate consisting of the unsaturated

phospholipid DOPE and a 2000 molecular weight polyethylene glycol (PEG) chain.[1][2] This

PEGylated lipid is a critical component in the development of "stealth" nanoparticles, such as

liposomes and lipid nanoparticles (LNPs), designed to improve the therapeutic index of

encapsulated drugs. The hydrophilic and flexible PEG chains form a protective layer on the

nanoparticle surface, which sterically hinders the adsorption of plasma proteins (opsonization)

and reduces recognition and uptake by the mononuclear phagocyte system (MPS).[3] This

"stealth" characteristic leads to a prolonged systemic circulation time, enhanced accumulation

in pathological tissues through the Enhanced Permeability and Retention (EPR) effect, and

improved drug bioavailability.[3][4]

Key Applications
Prolonged Circulation Time: The primary application of DOPE-mPEG MW 2000 is to extend

the half-life of nanoparticles in the bloodstream, allowing for greater opportunity to reach the
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target site.

Targeted Drug Delivery: The PEGylated surface can be further functionalized with targeting

ligands (e.g., antibodies, peptides) to facilitate specific binding to and uptake by target cells.

Improved Stability: The PEG layer enhances the colloidal stability of the nanoparticle

formulation, preventing aggregation.

Reduced Immunogenicity: By masking the nanoparticle surface, DOPE-mPEG MW 2000 can

reduce potential immune responses to the carrier itself.

Data Presentation: Nanoparticle Characterization
The incorporation of DOPE-mPEG MW 2000 into nanoparticle formulations significantly

influences their physicochemical properties. The following tables summarize typical quantitative

data obtained from the characterization of such nanoparticles. Data presented are

representative and may vary depending on the specific lipid composition, drug cargo, and

formulation method.

Table 1: Effect of DOPE-mPEG MW 2000 Concentration on Nanoparticle Size and

Polydispersity

Molar % of DOPE-
mPEG MW 2000

Average Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

1% 155 ± 5.2 0.21 ± 0.03 -15.8 ± 1.5

3% 125 ± 4.8 0.15 ± 0.02 -10.5 ± 1.2

5% 100 ± 3.5 0.12 ± 0.02 -8.2 ± 1.0

10% 85 ± 2.9 0.10 ± 0.01 -5.1 ± 0.8

Table 2: Influence of DOPE-mPEG MW 2000 on Drug Encapsulation and Release
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Molar % of DOPE-
mPEG MW 2000

Drug
Encapsulation
Efficiency (%)

Drug Loading
Capacity (%)

In Vitro Drug
Release at 24h (%)

1% 92 ± 3.1 10.5 ± 0.8 45 ± 2.5

3% 88 ± 2.5 9.8 ± 0.6 38 ± 2.1

5% 85 ± 2.2 9.1 ± 0.5 32 ± 1.8

10% 78 ± 1.9 8.2 ± 0.4 25 ± 1.5

Experimental Protocols
Protocol 1: Liposome Formulation using Thin-Film
Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DOPE-mPEG

MW 2000 using the thin-film hydration method followed by extrusion.

Materials:

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

Cholesterol

DOPE-mPEG MW 2000

Drug to be encapsulated

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Procedure:

Lipid Film Formation:

Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-mPEG MW 2000 in the desired

molar ratio) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom

flask.

Attach the flask to a rotary evaporator.

Evaporate the organic solvent under reduced pressure at a temperature above the phase

transition temperature of the lipids. A thin, uniform lipid film should form on the inner

surface of the flask.

Dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]

Hydration:

Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the

flask. The volume should be sufficient to achieve the desired final lipid concentration.

Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the

lipid phase transition temperature for 1-2 hours. This process results in the formation of

multilamellar vesicles (MLVs).

Size Reduction (Extrusion):

Load the MLV suspension into an extruder pre-heated to the same temperature as the

hydration step.

Extrude the suspension through a polycarbonate membrane with the desired pore size

(e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[6] This process generates

small unilamellar vesicles (SUVs) with a more uniform size distribution.

Purification:

Remove unencapsulated drug by a suitable method such as size exclusion

chromatography or dialysis.
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Protocol 2: Nanoparticle Formulation using
Microfluidics
This protocol outlines the preparation of lipid-based nanoparticles using a microfluidic mixing

device, which allows for precise control over nanoparticle size and distribution.[7][8]

Materials:

Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, DOPE-mPEG MW 2000)

Drug cargo (e.g., mRNA, siRNA)

Ethanol

Aqueous buffer (e.g., citrate buffer, pH 4.0)

Microfluidic mixing device and pump system

Procedure:

Solution Preparation:

Dissolve the lipid mixture in ethanol to the desired total lipid concentration.

Dissolve or suspend the drug cargo in the aqueous buffer.

Microfluidic Mixing:

Set the flow rates for the organic and aqueous phases on the microfluidic pump system.

The flow rate ratio will influence the final nanoparticle size.

Inject the lipid-ethanol solution into the organic inlet and the drug-aqueous solution into the

aqueous inlet of the microfluidic cartridge.

The rapid mixing of the two phases leads to the self-assembly of the nanoparticles.

Purification and Concentration:
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The resulting nanoparticle suspension is typically purified and concentrated using

tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated drug.

Visualizations
Experimental Workflow for Nanoparticle Formulation
and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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